

A Comprehensive Technical Guide to the Solubility of 1-Chloro-2-iodobenzene

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Compound of Interest

Compound Name: 1-Chloro-2-iodobenzene

Cat. No.: B047295

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This in-depth technical guide provides a thorough analysis of the solubility of **1-chloro-2-iodobenzene** in water and a range of common organic solvents. Understanding the solubility of this key chemical intermediate is crucial for its application in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection in chemical reactions.

Physicochemical Properties of 1-Chloro-2-iodobenzene

1-Chloro-2-iodobenzene is a colorless to pale yellow liquid at room temperature.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₄ ClI
Molecular Weight	238.45 g/mol
CAS Number	615-41-8
Density	1.952 g/mL at 25 °C
Melting Point	1 °C
Boiling Point	234-235 °C
Appearance	Clear, slightly yellow liquid

Solubility of 1-Chloro-2-iodobenzene

The solubility of a compound is a critical parameter in process chemistry, influencing reaction kinetics, purification, and formulation. **1-Chloro-2-iodobenzene**, being a haloarene, exhibits distinct solubility characteristics in aqueous and organic media.

Solubility in Water

1-Chloro-2-iodobenzene is sparingly soluble in water. Experimental data indicates a water solubility of 68.8 mg/L. This low aqueous solubility is attributed to the non-polar nature of the benzene ring and the large halogen substituents, which cannot effectively form hydrogen bonds with water molecules.

Solubility in Organic Solvents

1-Chloro-2-iodobenzene is generally characterized as being soluble to miscible in most common organic solvents.^[2] This is consistent with the "like dissolves like" principle, where a non-polar to weakly polar solute dissolves well in non-polar to weakly polar solvents.

To provide a more quantitative understanding of its solubility in various organic solvents, we can utilize Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible.

The Hansen Solubility Parameters for **1-chloro-2-iodobenzene** have been calculated using the Stefanis-Panayiotou group contribution method. The SMILES string for **1-chloro-2-iodobenzene** is Clc1ccccc1I. Based on its structure (an aromatic ring with one chlorine and one iodine substituent), the calculated HSP values are:

- δD (Dispersion): 19.5 MPa^{1/2}
- δP (Polar): 4.5 MPa^{1/2}
- δH (Hydrogen Bonding): 2.0 MPa^{1/2}

The following table presents the Hansen Solubility Parameters for **1-chloro-2-iodobenzene** and a selection of common organic solvents. The "Relative Energy Difference" (RED) number is a measure of the similarity of the HSPs between the solute and the solvent. A lower RED number indicates a higher affinity and, therefore, better solubility. A RED number less than 1.0 suggests high solubility.

Solvent	δD (MPa ^{1/2})	δP (MPa ^{1/2})	δH (MPa ^{1/2})	RED Number	Predicted Solubility
1-Chloro-2-iodobenzene	19.5	4.5	2.0	-	Solute
Hexane	14.9	0.0	0.0	2.5	Low
Toluene	18.0	1.4	2.0	0.9	High
Diethyl Ether	14.5	2.9	5.1	2.8	Low
Chloroform	17.8	3.1	5.7	2.2	Moderate
Acetone	15.5	10.4	7.0	4.3	Low
Ethanol	15.8	8.8	19.4	9.6	Low
Methanol	15.1	12.3	22.3	11.6	Low
Dimethyl Sulfoxide (DMSO)	18.4	16.4	10.2	7.1	Low

Note: The RED numbers are calculated using the formula: $RED = R_a / R_o$, where R_a is the Hansen distance and R_o is the interaction radius of the solute. For simplicity in this predictive table, a smaller Hansen distance (calculated as $\sqrt{4 \cdot (\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2}$) is indicative of a lower RED and better solubility.

Based on this analysis, solvents like toluene are predicted to be excellent solvents for **1-chloro-2-iodobenzene**, which aligns with the qualitative descriptions found in the literature. While the compound is generally soluble in many organic solvents, the HSP analysis provides a more nuanced, semi-quantitative prediction of its behavior.

Experimental Protocols for Solubility Determination

Standardized methods are essential for obtaining reliable and reproducible solubility data. The following are detailed methodologies for determining the solubility of a compound like **1-chloro-2-iodobenzene**.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Section 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given that the solubility of **1-chloro-2-iodobenzene** is greater than 10^{-2} g/L, the Flask Method is the more appropriate choice.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

- Constant temperature bath (e.g., 20 ± 0.5 °C)
- Glass flasks with stoppers
- Magnetic stirrer or shaker
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure:

- **Preliminary Test:** A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- **Equilibration:** An excess amount of **1-chloro-2-iodobenzene** is added to a known volume of distilled water in a glass flask. The flask is then agitated in a constant temperature bath. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.
- **Phase Separation:** Once equilibrium is reached (as determined in the preliminary test, typically 24-48 hours), the mixture is allowed to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved material. If necessary, centrifugation can be used to aid separation.
- **Sampling and Analysis:** A sample of the clear aqueous phase is carefully withdrawn. The concentration of **1-chloro-2-iodobenzene** in the sample is then determined using a validated analytical method.
- **Replicates:** The experiment should be performed in at least triplicate.

Qualitative Solubility Testing in Organic Solvents

A general scheme for determining the solubility of an organic compound in various solvents can be performed as a preliminary assessment.

Principle: A small, known amount of the solute is added to a known volume of the solvent, and the mixture is observed for dissolution.

Apparatus:

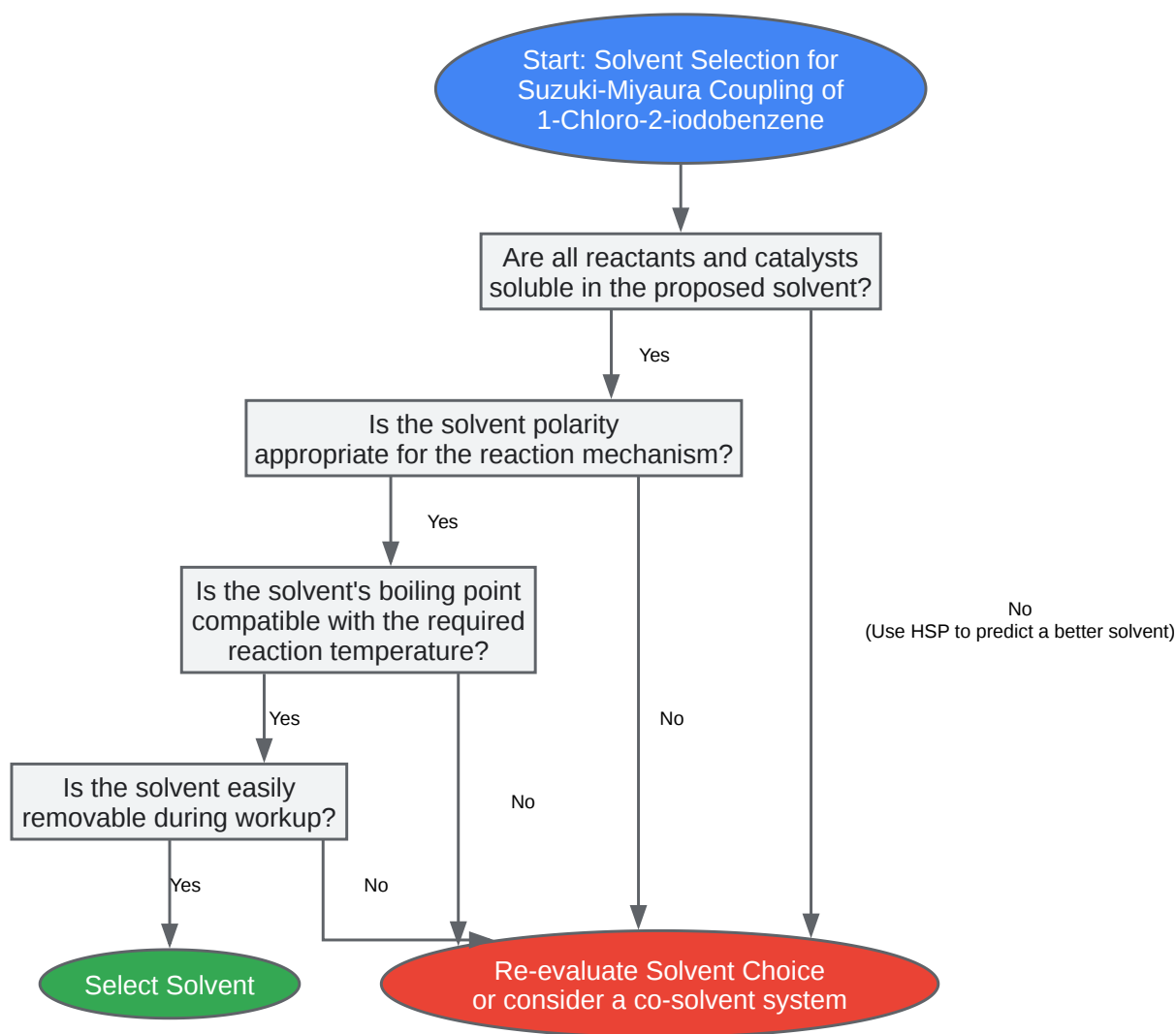
- Small test tubes with stoppers
- Vortex mixer or shaker
- Graduated pipettes

Procedure:

- **Sample Preparation:** Place a small, measured amount of **1-chloro-2-iodobenzene** (e.g., 0.1 mL) into a test tube.
- **Solvent Addition:** Add a small volume of the test solvent (e.g., 0.5 mL) to the test tube.
- **Mixing:** Stopper the test tube and shake or vortex it vigorously for 1-2 minutes.
- **Observation:** Observe the mixture. If the solute has completely dissolved, it is considered soluble. If a significant portion remains undissolved, it is considered sparingly soluble or insoluble.
- **Incremental Solvent Addition:** If the solute does not dissolve, add another portion of the solvent and repeat the mixing and observation steps. This can provide a semi-quantitative measure of solubility (e.g., soluble in > 3 mL of solvent).

Visualization of a Solvent Selection Workflow

The choice of solvent is critical for the success of an organic reaction. For a common application of **1-chloro-2-iodobenzene**, the Suzuki-Miyaura cross-coupling reaction, solvent polarity and the solubility of reactants and catalysts play a significant role. The following diagram, generated using Graphviz, illustrates a logical workflow for selecting an appropriate solvent for such a reaction.



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Caption: A logical workflow for selecting a suitable solvent for a chemical reaction.

This workflow highlights the key considerations for solvent selection, starting with the fundamental requirement of solubility for all reaction components. The use of predictive tools

like Hansen Solubility Parameters can be integrated into this process to guide the initial solvent choice.

Conclusion

This technical guide has provided a detailed overview of the solubility of **1-chloro-2-iodobenzene**. Its low solubility in water and high solubility in many organic solvents are key characteristics that dictate its handling and use in synthetic chemistry. The application of Hansen Solubility Parameters offers a valuable predictive tool for assessing its compatibility with a wide range of solvents. The outlined experimental protocols provide standardized methods for generating accurate solubility data, which is fundamental for process development and optimization in research and industry.

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